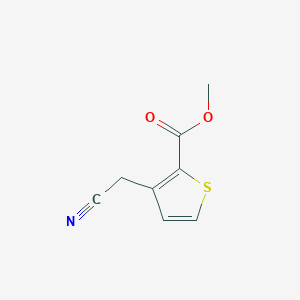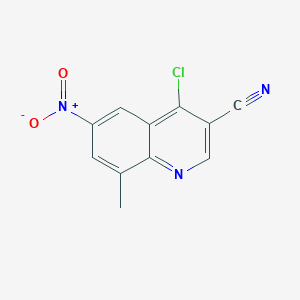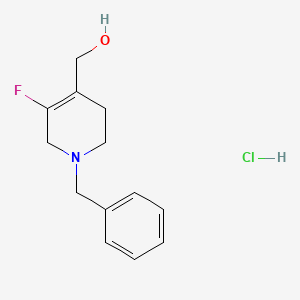![molecular formula C12H15N3O B13923661 5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a pyrrolidine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the pyrrolidin-3-ylmethoxy group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The pyrrolidine moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods can be optimized for large-scale production by using appropriate catalysts and reaction conditions .
化学反应分析
Types of Reactions
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies have been used to predict its interactions with targets such as G-protein coupled receptors .
相似化合物的比较
Similar Compounds
3-(pyrrolidin-3-ylmethoxy)methylpyridine hydrochloride: This compound shares a similar structure but differs in the position of the pyrrolidine moiety.
Spiro[pyrrolidine-3,3′-oxindoles]: These compounds have a spirocyclic structure and are studied for their biological activities.
Uniqueness
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring system and the presence of the pyrrolidin-3-ylmethoxy group, which imparts specific chemical and biological properties .
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3O/c1-3-13-6-9(1)8-16-11-5-10-2-4-14-12(10)15-7-11/h2,4-5,7,9,13H,1,3,6,8H2,(H,14,15) |
InChI 键 |
SGPOVFKMCHOFGW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1COC2=CN=C3C(=C2)C=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


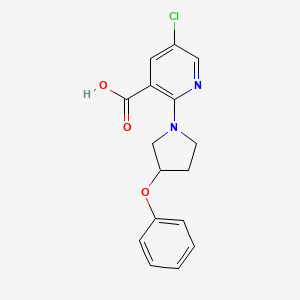

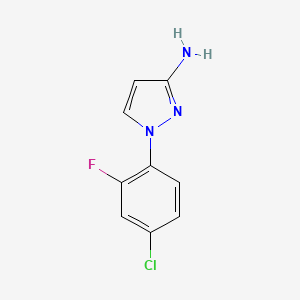
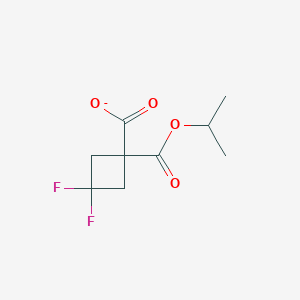
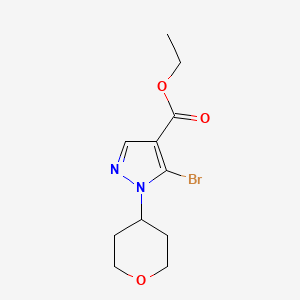
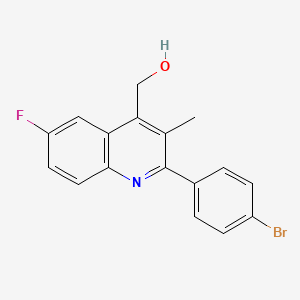
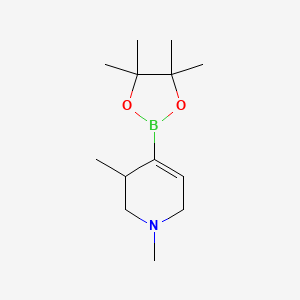
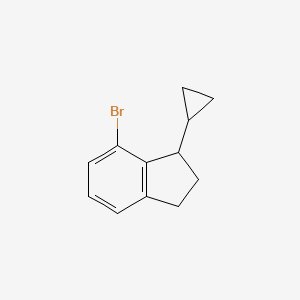
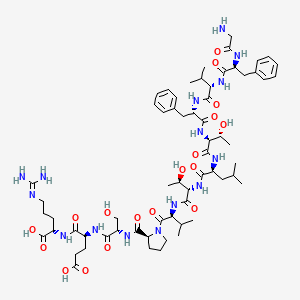
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
